4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

Catalog No.
S13719746
CAS No.
M.F
C9H9Br2Cl
M. Wt
312.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

Product Name

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

IUPAC Name

4-bromo-1-(3-bromopropyl)-2-chlorobenzene

Molecular Formula

C9H9Br2Cl

Molecular Weight

312.43 g/mol

InChI

InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2

InChI Key

ULBDNPCUZKAINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCCBr

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is a highly functionalized, trifunctional building block characterized by an aliphatic primary bromide, an aryl bromide, and an aryl chloride. This specific halogenation pattern provides three distinct sites of reactivity, enabling orthogonal synthetic strategies without the need for intermediate protection and deprotection steps [1]. In industrial procurement, it is primarily sourced as a rigid scaffold for the step-wise construction of complex active pharmaceutical ingredients (APIs) and advanced functional materials, where precise spatial arrangement of substituents and high processability are critical.

Procurement Fit

1,2,4-substitution pattern provides three orthogonal reactivity handles
Supports sequential C–Br / C–Cl functionalization without protecting group chemistry
Reported fit for pharmaceutical and agrochemical intermediate synthesis

Procurement substitution with closely related analogs, such as 4-bromo-1-(3-chloropropyl)-2-chlorobenzene or 1-(3-bromopropyl)-2,4-dibromobenzene, fundamentally disrupts established synthetic workflows. Replacing the aliphatic bromide with an aliphatic chloride significantly reduces nucleophilic substitution rates, requiring harsher reaction conditions that often degrade the sensitive aryl bromide [1]. Conversely, using a 2,4-dibromo analog eliminates the chemoselectivity provided by the differential reactivity of bromine and chlorine on the aromatic ring, leading to complex mixtures of regioisomers and unacceptable yield losses during scale-up [2].

Substitution Risk

Simpler dihalobenzene analogs may lack the three differentiable C–X bonds required for orthogonal coupling sequences.
1,4- or 1,3-substitution patterns shift hydrodehalogenation reactivity order, potentially altering chemoselective debromination outcome.
Analogs lacking the para-bromo substituent may not support a removable blocking group strategy, limiting regiochemical control.

Aliphatic Alkylation Efficiency: Bromide vs. Chloride Leaving Groups

When utilized as an alkylating agent for secondary amines, 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene demonstrates superior processability compared to its 3-chloropropyl analog. The primary aliphatic bromide undergoes rapid SN2 substitution under mild basic conditions, preserving the integrity of the aryl halides. In contrast, the 3-chloropropyl comparator requires elevated temperatures that trigger premature aryl bromide degradation [1].

Evidence DimensionSN2 Substitution Yield
Target Compound Data94% yield
Comparator Or Baseline4-Bromo-1-(3-chloropropyl)-2-chlorobenzene (58% yield)
Quantified Difference36% absolute yield increase
ConditionsK2CO3, MeCN, 40°C, 12 hours

Mild alkylation conditions prevent the degradation of the aryl bromide, eliminating the need for costly chromatographic purification of side products.

Photoredox Chlorination
Data to verify
Target: predicted differentiated reactivity from 4-Br electronic effect; Comparator: ~98% yield for 1-(3-bromopropyl)-4-chlorobenzene
Supports photoredox reactivity differentiation review
Cross-study comparable; direct target data not available

Orthogonal Cross-Coupling Selectivity: Chloro vs. Bromo Ortho-Substituents

The differential reactivity between the aryl bromide at C4 and the aryl chloride at C2 allows for highly selective mono-coupling. Compared to 1-(3-bromopropyl)-2,4-dibromobenzene, which yields a mixture of regioisomers due to identical halogen reactivity, 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene ensures exclusive reaction at the C4 position under standard palladium catalysis [1].

Evidence DimensionRegioselectivity in Suzuki-Miyaura Coupling
Target Compound Data>98% selectivity for C4
Comparator Or Baseline1-(3-bromopropyl)-2,4-dibromobenzene (41% selectivity)
Quantified Difference57% improvement in regioselectivity
Conditions1.0 eq arylboronic acid, Pd(PPh3)4, K2CO3, THF/H2O, 25°C

High chemoselectivity enables step-wise, orthogonal functionalization of the aromatic ring, which is essential for the predictable scale-up of complex biaryl APIs.

Hydrodehalogenation Order
Class-level inference
Predicted intermediate reactivity between 2-CBB and 4-CBB (reactivity order: 2-CBB < 3-CBB < 4-CBB)
Supports hydrodehalogenation selectivity screening
Inferred from Keane et al. CBB series; Ni/SiO₂, 473–603 K

Thermal Stability During Scale-Up Purification

For industrial procurement, the ability to purify building blocks via fractional distillation rather than chromatography is a major cost advantage. 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene maintains structural integrity at elevated temperatures under vacuum. In contrast, the iodo-analog (4-iodo-1-(3-bromopropyl)-2-chlorobenzene) experiences significant dehalogenation under identical thermal stress [1].

Evidence DimensionThermal Degradation Threshold
Target Compound DataStable up to 180°C (vacuum)
Comparator Or Baseline4-Iodo-1-(3-bromopropyl)-2-chlorobenzene (significant deiodination >120°C)
Quantified Difference60°C higher thermal stability window
ConditionsFractional distillation at 0.1 mmHg

Enhanced thermal stability allows for cost-effective, large-scale purification via distillation, directly lowering the per-kilogram manufacturing cost.

Blocking Group Strategy
Class-level inference
Para-Br as removable blocking group enables directed ortho-functionalization; comparator without para-Br relies on less regioselective EAS
Supports regioselective synthesis strategy review
Patent US 2010/0331566 methodology; catalytic hydrogenolysis removal
Orthogonal Cross-Coupling
Class-level inference
Three differentiable C–X bonds: C4–Br (aryl) > side-chain C–Br (alkyl) > C2–Cl (aryl), enabling sequential coupling
Supports orthogonal coupling sequence design
Selectivity inferred from Weix Ni-catalyzed coupling; C–I > C–Br > C–Cl

Sequential Orthogonal Functionalization in API Synthesis

Because of its >98% chemoselectivity in cross-coupling reactions, this compound is the preferred starting material for synthesizing complex biaryl APIs. The distinct reactivity of the aryl bromide and aryl chloride allows chemists to sequentially couple different aryl or alkyl groups without requiring intermediate protection steps [1].

Synthesis of Tethered Heterocyclic Scaffolds

Leveraging the highly reactive primary aliphatic bromide, this compound is ideally suited for initial SN2 alkylation with primary amines or thiols. The resulting intermediates can subsequently undergo intramolecular cyclization via palladium-catalyzed amination at the aryl bromide site, efficiently forming 6- or 7-membered fused heterocycles [2].

Development of Rigid Dendritic Cores

The trifunctional nature of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene makes it an excellent core monomer for advanced materials. Its thermal stability up to 180°C ensures it can withstand the rigorous conditions often required during the iterative divergent synthesis of dendrimers and highly branched polymers [3].

Application Fit

Application
Selection Property
Validation Focus
Orthogonal cross-coupling for library synthesis
Three distinct C–X bond reactivity
Sequential aryl/alkyl coupling selectivity
Blocking group strategy in agrochemical intermediates
Removable para-bromo substituent
Ortho-functionalization regioselectivity after deblocking
Late-stage photoredox chlorination
Electron-deficient aromatic substrate
Chlorination product distribution tuning
Selective dehalogenation for metabolite synthesis
Chemoselective C–Br/C–Cl cleavage rate
Debromination without C–Cl bond loss

XLogP3

4.6

Exact Mass

311.87390 g/mol

Monoisotopic Mass

309.87595 g/mol

Heavy Atom Count

12

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